4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Reagents: Methyl iodide and dimethyl sulfoxide.

Conditions: The reaction is carried out under basic conditions using sodium hydride as a base.

Step 3: Attachment of 4-Methoxybenzyl Sulfone Group

Reagents: 4-methoxybenzyl chloride and sodium sulfinate.

Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl and methylsulfonyl groups. The final step involves the attachment of the 4-methoxybenzyl sulfone group.

-

Step 1: Synthesis of the Pyridine Ring

Reagents: Acetaldehyde, ammonia, and formaldehyde.

Conditions: Heated under reflux in the presence of a catalyst such as zinc chloride.

化学反应分析

Nucleophilic Substitution at the Sulfone Group

The methylsulfonyl group (-SO₂CH₃) on the pyridine ring serves as a potential site for nucleophilic displacement. Similar compounds, such as 4,6-dimethoxy-2-methylsulfonylpyrimidine, undergo substitution reactions with nucleophiles like alkoxides or amines under basic conditions .

Example Reaction:

Replacement of the methylsulfonyl group with a hydroxyl or amine nucleophile:

text4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone + Nu⁻ (e.g., OH⁻, NH₂⁻) → 4,6-Dimethyl-3-Nu-2-pyridinyl 4-methoxybenzyl sulfone + CH₃SO₂⁻

Conditions:

Coupling Reactions via the Pyridine Ring

The pyridine ring may participate in palladium-catalyzed cross-coupling reactions. For instance, heterocyclic sulfones have been shown to engage in Suzuki-Miyaura couplings with aryl boronic acids when activated by electron-withdrawing groups .

Example Reaction:

textThis compound + Ar-B(OH)₂ → Biaryl-coupled product

Conditions:

a) Oxidation of the Methoxybenzyl Group

The 4-methoxybenzyl moiety can undergo demethylation under strong acidic conditions (e.g., HBr in acetic acid) to yield a phenolic hydroxyl group.

Example Reaction:

text4-Methoxybenzyl → 4-Hydroxybenzyl

Conditions:

-

Reagent: 48% HBr/AcOH.

-

Temperature: Reflux (110–120°C).

b) Reduction of the Sulfone Group

While sulfones are generally resistant to reduction, specialized agents like LiAlH₄ may partially reduce the sulfone to a sulfide under controlled conditions .

Cycloaddition and Ring-Opening Reactions

The sulfone group’s electron-deficient nature enables participation in [4+2] cycloadditions with dienes. For example, vinyl sulfones undergo Diels-Alder reactions to form six-membered cyclic adducts.

Example Reaction:

textSulfone + Diene → Cycloadduct

Conditions:

-

Solvent: Dichloromethane or DMF.

-

Temperature: Room temperature to 50°C.

Functionalization via Aromatic Electrophilic Substitution

The pyridine ring’s electron-deficient nature directs electrophilic substitution to the less hindered positions. Nitration or halogenation may occur at the 5-position of the pyridine ring .

Example Reaction:

textPyridine ring + HNO₃ → Nitro-substituted derivative

Conditions:

-

Nitrating agent: HNO₃/H₂SO₄.

-

Temperature: 0–5°C.

Hydrolysis Reactions

The methylsulfonyl group can undergo hydrolysis in strongly basic media to yield sulfonic acids .

Example Reaction:

text-CH₃SO₂- → -SO₃H

Conditions:

-

Reagent: NaOH (aq.)/H₂O.

-

Temperature: 80–100°C.

科学研究应用

Pharmacological Applications

This compound has been studied primarily for its anticancer properties. Research indicates that it may function as an apoptosis inducer, which is crucial for cancer treatment as it promotes programmed cell death in cancer cells.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the compound's role in inducing apoptosis in various cancer cell lines, demonstrating a significant reduction in cell viability at low concentrations (EC50 values) . This suggests its potential as a lead compound in cancer therapy.

- Blood-Brain Barrier Penetration : The ability of the compound to penetrate the blood-brain barrier enhances its applicability in treating brain tumors and other central nervous system malignancies .

- Structure-Activity Relationship Studies : Ongoing research focuses on modifying the compound's structure to enhance its efficacy and specificity against different cancer types. The introduction of various functional groups has been explored to optimize its pharmacological profile .

Other Scientific Applications

Beyond oncology, 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone may have applications in:

- Neuroscience : Given its ability to cross the blood-brain barrier, it could be investigated for neuroprotective effects or treatment of neurodegenerative diseases.

- Anti-inflammatory Research : Sulfone compounds often exhibit anti-inflammatory properties, making them candidates for further exploration in inflammatory disease models.

作用机制

The mechanism by which 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.

相似化合物的比较

Similar Compounds

- 4,6-Dimethyl-2-pyridinyl sulfone

- 3-(Methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone

- 4-Methoxybenzyl 4,6-dimethyl-3-(methylsulfonyl)pyridine

Uniqueness

4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various applications, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

生物活性

4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C16H19NO5S and CAS number 339016-86-3, presents a unique structure that may confer various pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

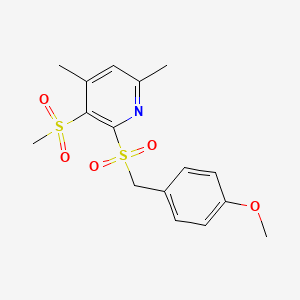

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound features a pyridine ring substituted with methyl and methoxy groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act through the following mechanisms:

- Enzyme Inhibition : The sulfone group may interact with enzymes, potentially inhibiting pathways involved in inflammation or cancer progression.

- Receptor Modulation : The pyridine ring can engage with neurotransmitter receptors, influencing neurological functions.

- Antioxidant Activity : The presence of methylsulfonyl groups may provide antioxidant properties, protecting cells from oxidative stress.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth in vitro | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in murine models of inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 3: Antioxidant Activity

In vitro assays showed that this compound effectively scavenged reactive oxygen species (ROS), indicating its potential as an antioxidant agent. These findings support its use in conditions characterized by oxidative stress.

Research Findings

Recent studies have focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of related compounds, providing insights into the pharmacokinetics of this compound.

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : Metabolic pathways involve phase I and II reactions; however, specific metabolites remain to be identified.

- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses.

属性

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfonyl]-4,6-dimethyl-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S2/c1-11-9-12(2)17-16(15(11)23(4,18)19)24(20,21)10-13-5-7-14(22-3)8-6-13/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOXGCCOJPKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)CC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。